Chlorotriphenylsilane

Catalog No.
S599807
CAS No.
76-86-8
M.F
C18H15ClSi
M. Wt
294.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotriphenylsilane

CAS Number

76-86-8

Product Name

Chlorotriphenylsilane

IUPAC Name

chloro(triphenyl)silane

Molecular Formula

C18H15ClSi

Molecular Weight

294.8 g/mol

InChI

InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

MNKYQPOFRKPUAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Synonyms

1,1’,1’’-(chlorosilylidyne)trisbenzene; NSC 102804; TSL 8061; Triphenylchlorosilane; Triphenylsilicon Chloride; Triphenylsilyl Chloride

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

The exact mass of the compound Chlorotriphenylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102804. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorotriphenylsilane is an organosilicon compound primarily used to introduce the triphenylsilyl (TPS) protecting group to alcohols, forming a triphenylsilyl ether. As a silylating agent, its key characteristics are driven by the three phenyl rings attached to the silicon atom, which impart significant steric bulk, high thermal stability, and specific electronic properties. These attributes position it as a specialized reagent for applications demanding higher stability or specific steric influence compared to common alkylsilyl chlorides.

The selection of a silylating agent is a critical process parameter, not a commodity choice. Substituting Chlorotriphenylsilane with a more common reagent like tert-Butyldimethylsilyl chloride (TBDMSCl) or even a different halide like Bromotriphenylsilane is often unviable due to vast differences in the stability of the resulting silyl ether. For example, under acidic hydrolysis conditions, a tert-butyldiphenylsilyl (TBDPS) ether, which is structurally and electronically similar to a TPS ether, is approximately 250 times more stable than a TBDMS ether. This stability gap is fundamental to designing multi-step syntheses, where a robust protecting group must survive harsh conditions that would cleave a less stable alternative, making direct substitution a frequent cause of process failure.

Exceptional Hydrolytic Stability for Demanding Multi-Step Synthetic Routes

The triphenylsilyl (TPS) group provides extreme stability toward acidic hydrolysis, enabling its use in synthetic routes where less robust protecting groups would fail. The relative rate of acidic cleavage for a tert-butyldiphenylsilyl (TBDPS) ether, a close analog for TPS, is 5,000,000 times slower than a baseline trimethylsilyl (TMS) ether. In contrast, the commonly used tert-butyldimethylsilyl (TBDMS) group is cleaved 250 times faster than TBDPS under the same conditions. [REFS-1, REFS-2] This quantitative difference in stability allows for orthogonal deprotection schemes, where a TBDMS group can be selectively removed while the TPS group remains intact.

Evidence DimensionRelative rate of acidic hydrolysis
Target Compound Data~5,000,000 (for TBDPS, a close structural and stability analog)
Comparator Or BaselineTBDMS (tert-butyldimethylsilyl): 20,000; TMS (trimethylsilyl): 1
Quantified Difference~250x more stable than TBDMS ether
ConditionsStandardized acidic hydrolysis conditions, relative to TMS=1.

This extreme stability allows the TPS group to protect a hydroxyl function through multiple harsh reaction steps, preventing costly side-reactions and improving overall process yield.

Precursor for High-Performance Liquid Chromatography (HPLC) Stationary Phases

Chlorotriphenylsilane is a specified precursor for creating phenyl-modified stationary phases for HPLC, where the goal is to achieve separations based on π-π interactions with aromatic analytes. A study evaluating packing materials for HPLC explicitly used Chlorotriphenylsilane to prepare a triphenylsilyl-modified silica. The resulting material's retention behavior for aromatic drugs like carbamazepine was directly compared against phases made with phenyldimethylchlorosilane and diphenylmethylchlorosilane. The number and orientation of the phenyl groups directly control the surface chemistry and, therefore, the chromatographic selectivity, making the specific triphenylsilyl structure non-substitutable for achieving a particular separation performance.

Evidence DimensionSuitability as a precursor for phenyl-based HPLC phases
Target Compound DataUsed to successfully prepare triphenyl-modified porous silica for HPLC.
Comparator Or BaselinePhenyldimethylchlorosilane and Diphenylmethylchlorosilane.
Quantified DifferenceProduces a distinct stationary phase with unique retention behavior and selectivity for aromatic compounds.
ConditionsPreparation of phenyl-modified porous glasses and silicas for HPLC evaluation.

For manufacturing specific HPLC columns, Chlorotriphenylsilane is the required raw material to create the intended stationary phase chemistry and achieve reproducible analytical results.

Defined Steric Profile for Predictable Stereoselective Synthesis

The triphenylsilyl (TPS) group's value extends beyond stability to its function as a powerful stereodirecting auxiliary. Unlike more flexible alkylsilyl groups such as TBDMS or TIPS, the three phenyl rings of the TPS group adopt a rigid, propeller-like conformation. This well-defined and predictable steric environment effectively shields one face of a molecule, directing incoming reagents to the opposite face with high selectivity. This effect has been noted in stereoselective cycloaddition reactions, where a bulky TPS ether on a diene can control both endo/exo selectivity and diastereofacial selectivity. The more defined steric profile of TPS can lead to higher and more predictable diastereomeric ratios compared to less rigid, bulky alkylsilyl groups.

Evidence DimensionSteric Profile for Stereodirection
Target Compound DataRigid, well-defined conformational nature due to three phenyl rings.
Comparator Or BaselineMore flexible alkylsilyl groups (e.g., TBDMS, TIPS).
Quantified DifferenceProvides a more predictable steric environment, leading to potentially higher diastereoselectivity.
ConditionsStereoselective reactions, such as Diels-Alder cycloadditions.

In high-value applications like pharmaceutical synthesis, using the TPS group can increase the yield of the desired stereoisomer, reducing purification costs and improving process economics.

Improved Thermal Stability for High-Temperature Material Precursors

The incorporation of phenyl groups into a silane structure inherently increases its thermal stability compared to alkylsilane analogs. Chlorotriphenylsilane has a high melting point of 91-94 °C, existing as a stable solid at room temperature, whereas many common alkylsilyl chlorides are volatile liquids. This higher thermal stability is a known advantage in the synthesis of high-performance polymers, where aromatic moieties contribute to a higher glass transition temperature and decomposition temperature. When used as a monomer or functionalizing agent, the triphenylsilyl group imparts this enhanced thermal robustness to the resulting siloxane polymers or materials, a critical attribute for applications in demanding environments like semiconductor manufacturing or aerospace.

Evidence DimensionThermal Stability Indicator (Melting Point)
Target Compound Data91-94 °C (Solid)
Comparator Or Baselinetert-Butyldimethylsilyl chloride: Liquid at room temperature (Boiling Point ~125 °C).
Quantified DifferenceSignificantly higher melting point, indicating greater lattice energy and thermal stability in the solid state.
ConditionsStandard atmospheric pressure.

For creating silicon-based materials intended for high-temperature service, Chlorotriphenylsilane is a preferred precursor over less stable alkylchlorosilanes to ensure the final product meets performance specifications.

Orthogonal Protection in Complex Natural Product Synthesis

In a multi-step synthesis requiring sequential deprotection of several hydroxyl groups, the triphenylsilyl ether is used to protect the least reactive alcohol. Its exceptional stability to acid allows other silyl ethers, such as TBDMS or TES, to be selectively cleaved in its presence during intermediate steps, ensuring the final yield is not compromised by premature deprotection.

Manufacturing of Specialized HPLC Columns for Aromatic Compound Analysis

As the primary raw material for creating triphenylsilyl-functionalized silica gel. This stationary phase is specifically designed for analytical and preparative chromatography where high selectivity for aromatic or polycyclic aromatic compounds is required, leveraging strong pi-pi stacking interactions for separation.

Synthesis of High-Temperature Siloxane Resins and Coatings

Used as a co-monomer or end-capping agent in the production of specialty silicones. The bulky, thermally stable triphenylsilyl groups enhance the thermal and oxidative stability of the polymer backbone, making the resulting material suitable for high-temperature sealants, adhesives, and protective coatings.

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (81.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

76-86-8

Wikipedia

Triphenylsilyl chloride

General Manufacturing Information

Benzene, 1,1',1''-(chlorosilylidyne)tris-: ACTIVE

Dates

Last modified: 08-15-2023

[Effects of Toosendanin on the formation of CTPS cytoophidium in human gastric cancer cell MKN-45 and its mechanism]

Wen Chen, Wei-Wei Zhang, Yang Pan, Chang Liu, Shu-Li Shao
PMID: 33719272   DOI: 10.12047/j.cjap.6026.2020.132

Abstract

To investigate the relationship between toosendanin(TSN) and CTP synthase(CTPS) cytoophidium formation in gastric cancer MKN-45 cells.
In this study, the experimental material is MKN-45 human gastric cancer cells. It contains 7 treatment groups of 0, 20, 40, 60, 80, 100, and 120 nmol/L TSN. Each group was treated in triplex privately for 24、48 and 72 hours. Cell counting kit-8 (CCK8) was used to detect the inhibitory effect of TSN on the proliferation of MKN-45 cells. After immunofluorescence detection, the morphology of CTPS cells was observed by a laser confocal microscope. The effect of TSN on MYC gene expression was detected by qRT-PCR. In addition, it contains 2 treatment groups of 1 mmol/L DON and 1 mmol/L MPA, each group was treated in triplex privately for 6 hours and then the cytoophidium morphology was detected by immunofluorescence.
The results of immunofluorescence showed that CTPS formed a filamentous cytoophidium structure after treating MKN-45 cells with 1 mmol/L DON and 1 mmol/L MPA, which means that the cells have the ability to form CTPS cytoophidium; The cell proliferation rate of TSN treatment group was significantly lower than that of 0 nmol / L TSN group (
<0.01); Immunofluorescence results showed that CTPS cytoophidium was the most abundant in MKN-45 cells after treated with 80 nmol/L TSN for 72 h. The results of qRT-PCR showed that MYC expression in cells was significantly decreased after treated with 80 nmol/L TSN for 24 h (
<0.05), and MYC expression was significantly increased after 48 h (
<0.01), and then decreased.
Toosendanin may affect intracellular cytoophidium assembling by regulating the expression of MYC.


[Preparation of phenyl treated packing materials for high-performance liquid chromatography: evaluation by retention behaviour of carbamazepine and diphenylhydantoin]

M Okamoto
PMID: 1432593   DOI: 10.1248/yakushi1947.112.6_409

Abstract

The retention behavior and selectivity of 30 kinds of phenyl-modified porous glasses and silicas, prepared from solutions of phenyldimethylchlorosilane, diphenylmethylchlorosilane or triphenylchlorosilane in xylene, were studied by high-performance liquid chromatography using carbamazepine and diphenylhydantoin as model compounds. From the elemental data for carbon, the maximum number of bonded phenyl groups per gram (mean pore diameter, 15 nm, specific surface area, 217 m2/g, pore volume, 0.85 ml/g) on the diphenyl-bonded glass surface was calculated to be 0.159 x 10(21). Using various acetonitrile-0.01 M potassium dihydrogen phosphate mixtures as eluents, carbamazepine and diphenylnydantoin were separated on all the gels studied, but the degrees of resolution of the two compounds were different. With an increase in specific surface area on the glasses or silicas, the k' values of the solute increased.


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